2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile
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Overview
Description
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative with the molecular formula C6HClF3N3. This compound is known for its unique chemical properties and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production process while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a pyrimidine derivative with an amino group at the 2-position .
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but lacks the carbonitrile group.
2-Chloro-5-(trifluoromethyl)pyrimidine: Another similar compound with the trifluoromethyl group at a different position.
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Contains a carboxylate group instead of a carbonitrile group.
Uniqueness
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6HClF3N3 |
---|---|
Molecular Weight |
207.54 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6HClF3N3/c7-5-12-2-3(1-11)4(13-5)6(8,9)10/h2H |
InChI Key |
YXJOHASMJGGPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C#N |
Origin of Product |
United States |
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